4-(Difluoromethyl)-3-fluoroaniline hydrochloride
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Overview
Description
4-(Difluoromethyl)-3-fluoroaniline hydrochloride is a fluorinated aromatic amine compound. The presence of fluorine atoms in its structure significantly influences its physicochemical properties, making it a compound of interest in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp2)–H bonds can be accomplished through Minisci-type radical chemistry .
Industrial Production Methods
Industrial production of 4-(Difluoromethyl)-3-fluoroaniline hydrochloride often involves the use of metal-based methods to transfer CF2H to C(sp2) sites both in stoichiometric and catalytic modes . The formation of X–CF2H bonds where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-3-fluoroaniline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where the fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include transition metals for catalytic processes, and specific reagents for electrophilic, nucleophilic, and radical reactions . Conditions often involve controlled temperatures and the presence of suitable solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
4-(Difluoromethyl)-3-fluoroaniline hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-3-fluoroaniline hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its binding affinity and stability, making it effective in various applications. The compound can interact with enzymes and receptors, influencing their activity and leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other fluorinated aromatic amines such as:
- 4-(Difluoromethyl)aniline
- 3-Fluoroaniline
- 4-Fluoroaniline
Uniqueness
4-(Difluoromethyl)-3-fluoroaniline hydrochloride is unique due to the presence of both difluoromethyl and fluoro groups, which impart distinct physicochemical properties. These properties include increased metabolic stability, solubility, and lipophilicity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C7H7ClF3N |
---|---|
Molecular Weight |
197.58 g/mol |
IUPAC Name |
4-(difluoromethyl)-3-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C7H6F3N.ClH/c8-6-3-4(11)1-2-5(6)7(9)10;/h1-3,7H,11H2;1H |
InChI Key |
CFEMIQQIAXKTOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)F)C(F)F.Cl |
Origin of Product |
United States |
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